molecular formula C15H14N2O4 B1312577 4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid CAS No. 241809-79-0

4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid

Cat. No. B1312577
M. Wt: 286.28 g/mol
InChI Key: HZUDHRTWQOKGOX-UHFFFAOYSA-N
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Patent
US06320078B1

Procedure details

7.78 g (48 mmole) of N,N′-carbonyldiimidazole were added to a 1,3-dimethyl-2-imidazolidinone (50 g) suspension including 11.45 g (40 mmole) of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid. After stirring at room temperature for 2 hours, 17.30 g (0.16 mole) of 1,2-phenylenediamine were added to the solution. After cooling to 2° C., 9.60 g (0.1 mole) of methanesulfonic acid were added dropwise. After stirring for 2 hours, water was added, and the deposited solid was collected by filtration. Purification was then carried out through silica gel column chromatography to obtain 10.83 g (yield: 72%) of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CN1CCN(C)C1=O.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][O:16][C:17]([NH:19][CH2:20][C:21]2[CH:29]=[CH:28][C:24]([C:25]([OH:27])=O)=[CH:23][CH:22]=2)=[O:18])[CH:10]=1.[C:30]1([NH2:37])[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[NH2:36].CS(O)(=O)=O>O>[NH2:36][C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=1[NH:37][C:25](=[O:27])[C:24]1[CH:23]=[CH:22][C:21]([CH2:20][NH:19][C:17]([O:16][CH2:15][C:11]2[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=2)=[O:18])=[CH:29][CH:28]=1

Inputs

Step One
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
11.45 g
Type
reactant
Smiles
N1=CC(=CC=C1)COC(=O)NCC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
17.3 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Four
Name
Quantity
9.6 g
Type
reactant
Smiles
CS(=O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 2° C.
STIRRING
Type
STIRRING
Details
After stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the deposited solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(C1=CC=C(C=C1)CNC(=O)OCC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.83 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.